molecular formula C12H14O4 B8783041 Ethyl 2-(4-formylphenoxy)propionate CAS No. 51264-73-4

Ethyl 2-(4-formylphenoxy)propionate

Cat. No.: B8783041
CAS No.: 51264-73-4
M. Wt: 222.24 g/mol
InChI Key: LGKWYOQEGGBNPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylphenoxy)propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

51264-73-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-formylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)9(2)16-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3

InChI Key

LGKWYOQEGGBNPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.1 g of 4-hydroxybenzaldehyde, 10.8 g of (-)-ethyl lactate-mesylate ([α]D25 =-54°, optical purity: 96%), 4 g of potassium carbonate, 0.2 g of potassium iodide and 100 g of dimethyl formamide, were mixed, and the reaction was stirred at 100° C. for 5 hours and then cooled to room temperature. The reaction mixture was subjected to liquid separation with an addition of toluene and water. The organic layer was washed twice with water, and after distilling off toluene, subjected to distillation under reduced pressure, whereby 8.9 g of (+)-ethyl 2-(4-formylphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
(-)-ethyl lactate mesylate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.1 g of 4-hydroxybenzaldehyde, 7 g of ethyl α-chloropropionate, 4 g of sodium carbonate, 0.2 g of potassium iodide and 20 g of dimethyl formamide, were mixed, and the mixture was stirred at 100° C. for 5 hours and then cooled to room temperature. The inorganic salts were filtered off, and the residue was washed with dimethylformamide. The solution from the washing was combined with the filtrate, followed by concentration and distillation under reduced pressure, whereby 10.3 g of ethyl 2-(4-formylphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The compound was prepared according to general procedure E with 4-hydroxybenzaldehyde (3.3 mmol) in dry acetone (15 ml), anhydrous K2CO3 (4.3 mmol), and ethyl-2 bromopropionate (3.6 mmol) at reflux for 2 h45. Isopropanol was added and evaporated by azeotropic distillation with ethyl-2-bromopropionate. 609 mg of pure compound were obtained (83% yield). 1H NMR (250 MHz, CDCl3): δ 1.10 (t, J=7.1 Hz, 3H), 1.52 (d, J=6.8 Hz, 3H), 4.10 (q, J=7.1 Hz, 2H), 4.76 (q, J=6.8 Hz, 1H) 6.85 (d, J=8.7 Hz 2H), 7.70 (d, J=8.9 Hz, 2H), 9.74 (s, 1H) 13C NMR (63 MHz, CDCl3): δ 14.0, 18.2, 61.4, 72.4, 115.1, 130.4, 131.8, 162.4, 171.1, 190.5
Quantity
3.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.3 mmol
Type
reactant
Reaction Step Two
Quantity
3.6 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
83%

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